
(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a cyclohexane ring substituted with a phenethylcarbamoyl group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-dicarboxylic acid as the starting material.
Formation of the Amide Bond: The carboxylic acid group at the 2-position is converted to an amide by reacting with phenethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient chiral resolution methods. Continuous flow reactors and automated chromatography systems can be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of (1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Naphthoic acid: A structurally similar compound with a naphthalene ring instead of a cyclohexane ring.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar pharmacological properties but different core structures.
Uniqueness
(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a phenethylcarbamoyl group and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
(1S,2R)-2-(2-phenylethylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,18)(H,19,20)/t13-,14+/m1/s1 |
InChIキー |
ZVGKSRYCAMAYDG-KGLIPLIRSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NCCC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NCCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)

![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)

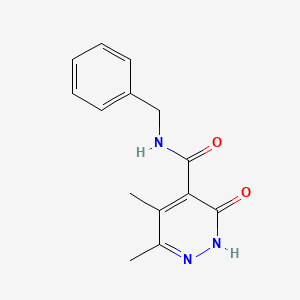
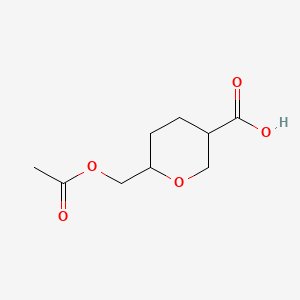
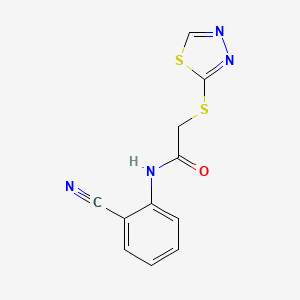
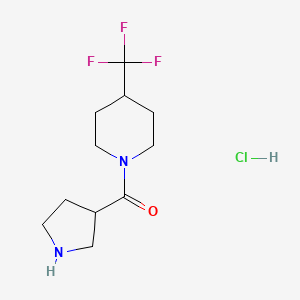
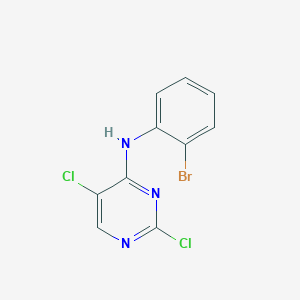
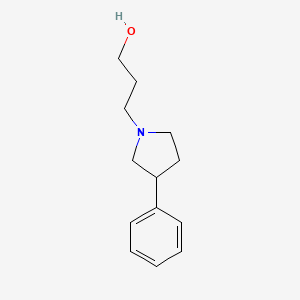
![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)
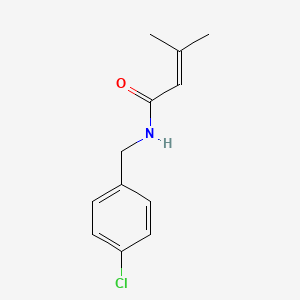
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
